4-[(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)sulfonyl]benzonitrile
Description
This compound is a benzonitrile derivative featuring a piperidine ring connected via a sulfonyl (-SO₂-) linker. The piperidine moiety is substituted at the 3-position with a methylamino group bearing a 3-(trifluoromethyl)pyridin-2-yl substituent. Though direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs suggest applications in targeting kinases or enzymes where benzonitrile and sulfonyl groups are common pharmacophores .
Properties
IUPAC Name |
4-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2S/c1-25(18-17(19(20,21)22)5-2-10-24-18)15-4-3-11-26(13-15)29(27,28)16-8-6-14(12-23)7-9-16/h2,5-10,15H,3-4,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRRYHFLAGTOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions.
Biochemical Pathways
Without knowledge of the compound’s primary target, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been involved in various biochemical pathways, including signal transduction, enzyme catalysis, and ion channel regulation.
Pharmacokinetics
Its metabolic stability and excretion patterns are currently unknown.
Biological Activity
4-[(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)sulfonyl]benzonitrile is a complex organic compound belonging to the class of benzanilides. This compound exhibits significant biological activity, particularly in the context of its potential therapeutic applications. Understanding its biological mechanisms, pharmacological properties, and therapeutic potentials is crucial for further development.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-methyl-3-{[3-(pyrimidin-4-yl)pyridin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide. Its molecular formula is , with a molecular weight of approximately 449.43 g/mol. The presence of trifluoromethyl and piperidine moieties contributes to its unique chemical behavior and biological interactions.
The primary biological activity of this compound is linked to its interaction with various molecular targets, including receptors involved in angiogenesis and cell survival. It has been shown to inhibit angiogenesis through modulation of the Angiopoietin receptor pathway, which plays a critical role in endothelial cell function and vascular stability .
Pharmacological Profile
The pharmacological profile indicates that the compound has an IC50 value of 17 nM against specific targets, suggesting potent activity in inhibiting cell proliferation and promoting apoptosis in certain cancer cell lines . This indicates potential applications in oncology, particularly for tumors that are dependent on angiogenic processes.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The compound's mechanism involves the induction of apoptosis via mitochondrial pathways and inhibition of key survival pathways .
- Angiogenesis Inhibition : The compound has been evaluated for its ability to inhibit angiogenesis in vivo using chick embryo chorioallantoic membrane (CAM) assays. Results indicated a marked reduction in new blood vessel formation, supporting its role as an antiangiogenic agent .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules with variations in linkers, substituents, and heterocyclic systems. Key differences are summarized below:
Table 1: Structural and Functional Comparison
*Estimated formula based on structural analysis.
Key Structural and Functional Insights:
Linker Flexibility vs. This could improve binding specificity but reduce solubility . Carbonyl-linked analogs () balance flexibility and moderate hydrogen-bonding capacity, often seen in kinase inhibitors .
Substituent Effects :
- The trifluoromethyl group (CF₃) in the target compound and enhances metabolic stability and electron-withdrawing effects, critical for optimizing pharmacokinetics .
- Methoxy () and fluoro () substituents improve solubility and target affinity, respectively, but may reduce membrane permeability .
Heterocyclic Diversity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
